4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C21H18N4O5S and its molecular weight is 438.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Sulfamoyl Group : Reacting an appropriate phenolic compound with an ethylsulfamoyl chloride.
- Oxadiazole Ring Formation : Utilizing hydrazine derivatives and carbonyl compounds to create the oxadiazole moiety.
- Final Coupling Reactions : Combining all functional groups through acylation or other coupling methods.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated EC50 values significantly lower than established antibiotics, suggesting enhanced efficacy .
Anti-inflammatory Properties
Compounds with sulfamoyl and oxadiazole functionalities have been evaluated for anti-inflammatory activity. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, demonstrating potential as therapeutic agents in inflammatory diseases .
Antitubercular Activity
Recent investigations into related compounds have revealed promising antitubercular activity against Mycobacterium tuberculosis. Compounds derived from similar frameworks exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the sulfamoyl and oxadiazole groups could enhance their effectiveness against tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Addition of halogens on the benzene ring | Increased antimicrobial activity |
Variation in the length of alkyl chains on the sulfamoyl group | Altered potency against specific pathogens |
Substitution on the oxadiazole ring | Enhanced anti-inflammatory effects |
These modifications suggest a nuanced relationship between structure and biological activity.
Case Studies
Several studies have documented the biological activities of related compounds:
- Zebrafish Embryo Toxicity Study : A study analyzed the toxicity of various sulfamoyl derivatives on zebrafish embryos, revealing that certain modifications led to reduced toxicity while maintaining efficacy against pathogens .
- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in inflammation markers when tested against induced inflammatory responses .
属性
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-2-25(16-7-4-3-5-8-16)31(27,28)17-12-10-15(11-13-17)19(26)22-21-24-23-20(30-21)18-9-6-14-29-18/h3-14H,2H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKBTZWJGQABNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。